2-Iodo-5-methoxyaniline
Overview
Description
2-Iodo-5-methoxyaniline is a chemical compound with the molecular formula C7H8INO . It is used in scientific research and experiments.
Synthesis Analysis
The synthesis of 2-Iodo-5-methoxyaniline has been reported in the literature. For instance, an enantioselective total synthesis of spirotryprostatin A was achieved in 15 steps with a 7.4% total yield from commercially available 2-iodo-5-methoxyaniline and γ-butyrolactone . Another synthesis method involves a copper-catalyzed cascade reaction of o-iodoaniline derivatives with alkynone to introduce the quaternary carbon stereocenter and an aza-Michael tandem reaction to construct the spiro[pyrrolidine-3,3’-oxindole] moiety .
Molecular Structure Analysis
The molecular structure of 2-Iodo-5-methoxyaniline consists of a benzene ring substituted with an iodine atom at the 2-position and a methoxy group at the 5-position . The molecular weight of the compound is 249.05 g/mol .
Chemical Reactions Analysis
In the context of chemical reactions, 2-Iodo-5-methoxyaniline has been used as a starting material in the synthesis of spirotryprostatin A . The compound undergoes a copper-catalyzed cascade reaction with alkynone to introduce a quaternary carbon stereocenter .
Scientific Research Applications
Pharmacology
2-Iodo-5-methoxyaniline is utilized in pharmacological research as a precursor for the synthesis of various compounds. Its iodo and methoxy groups are valuable for creating targeted molecules that can interact with biological systems, potentially leading to new drug discoveries .
Organic Synthesis
In organic chemistry, 2-Iodo-5-methoxyaniline serves as a versatile building block. It’s particularly useful in cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, to create complex organic structures. This compound’s reactivity due to the iodine atom makes it a candidate for constructing biologically active molecules .
Material Science
Researchers in material science explore the use of 2-Iodo-5-methoxyaniline for creating novel materials. Its incorporation into polymers or small molecules can lead to materials with unique electrical or optical properties, which could be applied in electronics or photonics .
Analytical Chemistry
In analytical chemistry, 2-Iodo-5-methoxyaniline can be used as a standard or reagent in various analytical methods. Its distinct spectroscopic signature helps in the identification and quantification of substances in complex mixtures .
Environmental Science
The environmental applications of 2-Iodo-5-methoxyaniline include its use as a tracer or marker to study pollution patterns. Its stability and detectability in environmental samples make it a candidate for monitoring environmental contaminants .
Biochemistry Research
In biochemistry, 2-Iodo-5-methoxyaniline is employed in proteomics and genomics research. It may be used to modify proteins or nucleic acids, allowing scientists to probe the structure and function of these biomolecules in greater detail .
Agricultural Research
This compound’s role in agricultural research is emerging, with potential uses in developing new pesticides or growth regulators. Its chemical structure could be modified to interact with specific biological targets in pests or crops, leading to improved agricultural practices .
Nanotechnology
Lastly, in the field of nanotechnology, 2-Iodo-5-methoxyaniline could be used to synthesize nanoparticles with specific properties. These nanoparticles might be applied in areas such as drug delivery, imaging, or as catalysts in chemical reactions .
Safety and Hazards
2-Iodo-5-methoxyaniline is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment .
properties
IUPAC Name |
2-iodo-5-methoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDBBGSUZRDOPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10456690 | |
Record name | 2-Iodo-5-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10456690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-5-methoxyaniline | |
CAS RN |
153898-63-6 | |
Record name | 2-Iodo-5-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10456690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-iodo-5-methoxyaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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